(2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid
Description
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Properties
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O6/c1-9(22-14(2,3)4)11(12(19)20)17-10(18)8-16-13(21)23-15(5,6)7/h9,11H,8H2,1-7H3,(H,16,21)(H,17,18)(H,19,20)/t9-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVOKXCIQWXFIN-GXSJLCMTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3S)-3-[(2-Methylpropan-2-yl)oxy]-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoic acid is a derivative of amino acids, specifically designed for potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the realm of medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Weight: 275.34 g/mol
CAS Number: 201217-86-9
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, making it a candidate for treating autoimmune diseases.
- Neuroprotective Activity: Studies indicate that certain amino acid derivatives can protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Activity
A study conducted on similar amino acid derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing significant antimicrobial potential.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| (2R,3S)-3... | 25 | Pseudomonas aeruginosa |
Anti-inflammatory Mechanisms
In vitro studies have shown that (2R,3S)-3... can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a mechanism by which it could mitigate inflammatory responses.
Neuroprotective Effects
Research involving neuronal cell lines has indicated that this compound can reduce apoptosis induced by oxidative stress. The protective effects are hypothesized to be due to the modulation of intracellular signaling pathways.
Case Studies
-
Case Study on Autoimmune Diseases
- Objective: To evaluate the efficacy of (2R,3S)-3... in an animal model of rheumatoid arthritis.
- Results: Treatment with the compound resulted in a significant reduction in joint inflammation and destruction compared to controls.
-
Neuroprotection in Ischemic Models
- Objective: To assess the neuroprotective effects in a rat model of stroke.
- Results: Administration of the compound post-stroke significantly improved neurological outcomes and reduced infarct size.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
